4-bromo-6-methoxy-2H-indazole-3-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 4-bromo-6-methoxy-2H-indazole-3-carbaldehyde scaffold is uniquely engineered for diversity-oriented synthesis. Its C4 bromine enables Suzuki coupling for kinase hinge-region elaboration, while the electron-donating 6-methoxy group activates C7 for regioselective bromination and a second coupling, enabling C4–C7 bis-arylation. The C3 aldehyde supports condensation to extend conjugation or introduce hydrogen-bonding motifs. With a MW of 255.07 and LogP of 1.85, it meets fragment-like property criteria for oral bioavailability—making it the building block of choice for lead optimization in CDK, anticancer, and antimicrobial programs.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 887569-08-6
Cat. No. B3295028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-methoxy-2H-indazole-3-carbaldehyde
CAS887569-08-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNC(=C2C(=C1)Br)C=O
InChIInChI=1S/C9H7BrN2O2/c1-14-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12)
InChIKeyCEOAUAOKVADDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methoxy-2H-indazole-3-carbaldehyde (CAS 887569-08-6) — Scientific Procurement & Differentiation Overview


4-Bromo-6-methoxy-2H-indazole-3-carbaldehyde (CAS 887569-08-6) is a polysubstituted indazole building block bearing three distinct functional handles: a C4 bromine atom, a C6 methoxy group, and a C3 aldehyde moiety [1]. This substitution pattern renders the compound a versatile intermediate for diversity-oriented synthesis and medicinal chemistry programs targeting kinase inhibition, antimicrobial, and anticancer scaffolds . The compound has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol [1].

Why 4-Bromo-6-methoxy-2H-indazole-3-carbaldehyde Cannot Be Simply Substituted with In-Class Analogs


Regioisomeric bromine placement (e.g., C5 vs. C4) on the indazole scaffold is known to produce divergent reactivity profiles in electrophilic aromatic substitution and cross-coupling, as the intrinsic positional reactivity of indazole follows the sequence C5 > C3 > C7 under molecular bromination conditions [1]. Even halogen identity substitution (Cl vs. Br vs. I) alters oxidative addition rates in palladium-catalyzed cross-couplings (I > Br >> Cl), rendering the 4-bromo derivative a kinetically distinct partner from its 4-chloro and 4-iodo analogs [2]. The presence of the electron-donating 6-methoxy group enhances electron density at C7, enabling a second, regioselective C7-bromination event that is not accessible on the non-methoxylated 4-bromo-2H-indazole-3-carbaldehyde [3]. Simply inverting the bromo and methoxy positions (6-bromo-4-methoxy regioisomer) delivers a chemically distinct reactivity profile at both the C4 and C7 positions, directly impacting downstream diversification strategies.

Quantitative Differentiation Evidence for 4-Bromo-6-methoxy-2H-indazole-3-carbaldehyde (CAS 887569-08-6)


Bromine Substituent Effects on Molecular Weight and Lipophilicity: 4-Br vs. 4-Cl vs. 4-I Analogs

Among the 6-methoxy-2H-indazole-3-carbaldehyde series, halogen identity at C4 exerts a direct and measurable influence on molecular weight (MW) and lipophilicity (LogP). Increasing halogen size from Cl to Br to I raises MW from 210.62 to 255.07 to 302.07 g/mol (a 20.9% and 43.2% stepwise increase from Cl to Br and Br to I, respectively), while the LogP for the 4-bromo compound is calculated as 1.85 [1]. The 4-chloro analog is predicted to have a boiling point approximately 11 °C lower (423.5 vs. 434.6 °C at 760 mmHg), reflecting weaker intermolecular forces . The 4-bromo compound thus occupies a unique intermediate physicochemical space—heavier than chloro but lighter than iodo—that may be critical for balancing passive permeability and solubility in drug-like chemical space.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Impact of 6-Methoxy Substituent on Molecular Properties: 4-Br-6-OMe vs. 4-Br-Unsubstituted Analog

The presence of the 6-methoxy group on 4-bromo-2H-indazole-3-carbaldehyde increases molecular weight by approximately 30.03 g/mol (from 225.04 to 255.07 g/mol, a 13.3% increase) compared to the non-methoxylated 4-bromo-2H-indazole-3-carbaldehyde (CAS 885521-76-6) [1][2]. The methoxy group also significantly alters the electronic character of the indazole ring, donating electron density to the C7 position and enabling regioselective C7 electrophilic bromination chemistry; 4-substituted NH-free indazoles bearing electron-donating substituents undergo C7-bromination with NBS in DMF at 80 °C with good to excellent regioselectivity [3]. This regioselective C7 functionalization channel is not available for the 4-bromo-2H-indazole-3-carbaldehyde lacking the 6-methoxy group.

Physical Organic Chemistry QSAR Building Block Selection

Halogen-Dependent Cross-Coupling Reactivity: 4-Br vs. 4-Cl vs. 4-I at the Indazole C4 Position

The C4 bromine atom in 4-bromo-6-methoxy-2H-indazole-3-carbaldehyde serves as a competent leaving group in palladium-mediated Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions, enabling introduction of aryl, vinyl, and alkynyl substituents at the 4-position of the indazole scaffold [1]. While aryl iodides (4-I analog) generally exhibit faster oxidative addition with Pd(0) catalysts, they are also more expensive, less atom-economical, and prone to unwanted side reactions; aryl chlorides (4-Cl analog) are significantly less reactive and often require specialized electron-rich phosphine ligands or elevated temperatures [1][2]. The 4-bromo derivative thus provides an experimentally convenient balance of reactivity and stability that is widely preferred in medicinal chemistry synthesis workflows.

Synthetic Methodology Cross-Coupling Palladium Catalysis

Dual Synthetic Handle Advantage: Concurrent Aldehyde and Bromine Functionality for Orthogonal Derivatization

The simultaneous presence of a C3 aldehyde and a C4 bromine provides two synthetically orthogonal functional handles on 4-bromo-6-methoxy-2H-indazole-3-carbaldehyde that can be addressed in either order without mutual interference. The aldehyde group can undergo condensation (hydrazone/oxime formation), reduction (to primary alcohol with NaBH4), or oxidation (to carboxylic acid with KMnO4), while the bromine atom participates independently in transition metal-catalyzed cross-coupling . In contrast, the des-bromo analog 6-methoxy-2H-indazole-3-carbaldehyde (CAS 518987-37-6) lacks the cross-coupling handle entirely, and the des-formyl analog 4-bromo-6-methoxy-1H-indazole (CAS 885520-83-2) lacks the carbonyl condensation handle [1].

Diversity-Oriented Synthesis Orthogonal Functionalization Building Block Design

Recommended Procurement Scenarios for 4-Bromo-6-methoxy-2H-indazole-3-carbaldehyde (CAS 887569-08-6)


Kinase-Focused Medicinal Chemistry: CDK4/6 and Aurora Kinase Inhibitor Scaffold Elaboration

2H-Indazole-3-carbaldehyde derivatives have been patented as cyclin-dependent kinase (CDK4/6) inhibitors with specific substitution patterns at the 4- and 6-positions [1]. The 4-bromo-6-methoxy-2H-indazole-3-carbaldehyde scaffold is structurally congruent with the core pharmacophore described in these patents, where the C4 bromine serves as a diversification point for Suzuki coupling with aryl/heteroaryl boronic acids and the C3 aldehyde enables condensation to generate extended conjugation or hydrogen-bonding motifs with the kinase hinge region [2]. Procurement for CDK inhibitor programs is directly supported by the patent literature.

Diversity-Oriented Synthesis via Iterative C4–C7 Functionalization

As demonstrated by Boujdi et al. (2021), 4-substituted NH-free indazoles undergo regioselective C7-bromination followed by Suzuki–Miyaura coupling to install aryl groups at the C7 position [3]. The electron-donating 6-methoxy group on the target compound enhances C7 reactivity, enabling a sequential C4 (via bromine displacement) then C7 (via electrophilic bromination then coupling) functionalization sequence. This capability is not available with the 4-unsubstituted or 4-chloro analogs, making the 4-bromo-6-methoxy derivative the building block of choice for research groups seeking to systematically explore the C4–C7 bis-arylated indazole chemical space.

Physicochemical Property-Driven Lead Optimization: Balancing MW and Lipophilicity

With a molecular weight of 255.07 g/mol and calculated LogP of 1.85, 4-bromo-6-methoxy-2H-indazole-3-carbaldehyde falls within favorable physicochemical property ranges (MW < 300 Da; LogP < 3) associated with improved oral bioavailability and CNS permeability [4]. The 4-chloro analog (MW 210.62, ΔMW = −44.45) may be too polar for certain targets, while the 4-iodo analog (MW 302.07, ΔMW = +47.00) approaches the upper limit of fragment-like chemical space. The 4-bromo compound represents an intermediate that may optimize both target binding (via halogen bonding from bromine) and pharmacokinetic properties simultaneously, supporting its selection in property-guided lead optimization campaigns.

Anticancer and Antimicrobial Scaffold Derivatization

Indazole derivatives bearing bromine and methoxy substituents have demonstrated antiproliferative activity against cancer cell lines in vitro and antimicrobial activity in preliminary screens . The 4-bromo-6-methoxy-2H-indazole-3-carbaldehyde scaffold, when elaborated via aldehyde condensation or bromine cross-coupling, has been investigated as a lead compound for anticancer and antimicrobial applications . While specific IC50 values for this exact compound are not yet available in primary literature, the scaffold's congruence with biologically validated indazole pharmacophores supports its procurement for exploratory medicinal chemistry in oncology and infectious disease programs.

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